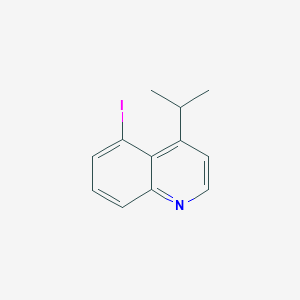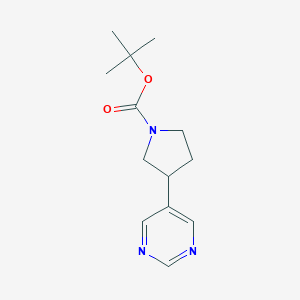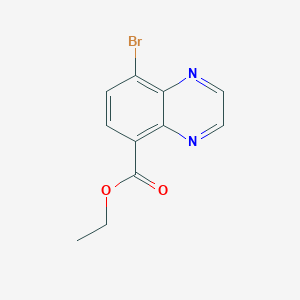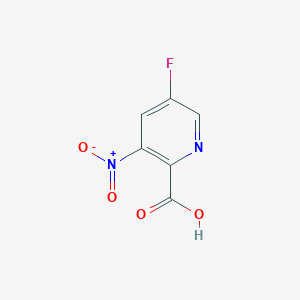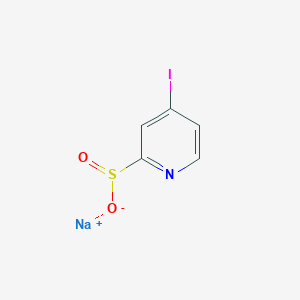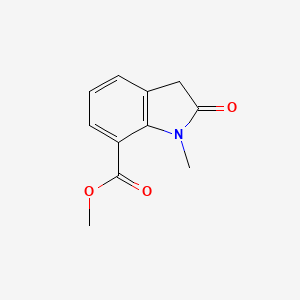
4-Chloro-7-methoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 4th position and a methoxy group at the 7th position on the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxyisoquinoline typically involves the chlorination and methoxylation of isoquinoline derivatives. One common method includes the reaction of 7-methoxyquinolin-4(1H)-one with phosphorous oxychloride. The reaction is carried out by heating the mixture for several hours, followed by neutralization with ammonium hydroxide to precipitate the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: 4-Chloro-7-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the compound with altered oxidation states.
科学的研究の応用
4-Chloro-7-methoxyisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-7-methoxyisoquinoline involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and the biological system being studied .
類似化合物との比較
4-Chloro-7-methoxyquinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
7-Methoxyisoquinoline: Lacks the chlorine atom at the 4th position.
4-Chloroisoquinoline: Lacks the methoxy group at the 7th position.
Uniqueness: 4-Chloro-7-methoxyisoquinoline is unique due to the combination of both chlorine and methoxy substituents on the isoquinoline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
特性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
4-chloro-7-methoxyisoquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,1H3 |
InChIキー |
BSCSOLYITJXLKV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CN=CC(=C2C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B13670961.png)

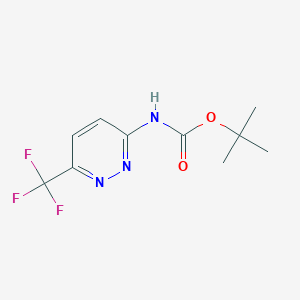
![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)
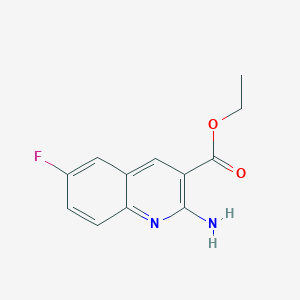

![Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13670999.png)
![tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B13671007.png)
